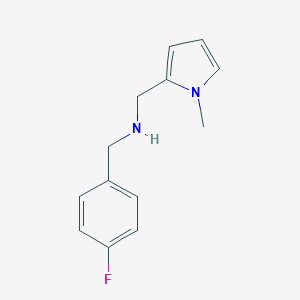

(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c1-16-8-2-3-13(16)10-15-9-11-4-6-12(14)7-5-11/h2-8,15H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMPUBUXOUWDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination

Reductive amination between 4-fluorobenzylamine and 1-methyl-1H-pyrrole-2-carbaldehyde is a widely cited approach.

Aldehyde Preparation

The pyrrole aldehyde precursor is synthesized via oxidative cleavage of enamines using sodium periodate (NaIO₄). For example, enamines derived from 2-fluoro-6-methylpyridine undergo cleavage to yield 1-methylpyrrole-2-carbaldehyde. This step is critical for ensuring high purity of the aldehyde before amination.

Amination and Reduction

The aldehyde reacts with 4-fluorobenzylamine in a protic solvent (e.g., methanol) under acidic conditions. Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) is employed for reduction, yielding the target amine. Typical conditions include:

-

Molar ratio : 1:1 (aldehyde:amine)

-

Temperature : 0–25°C

-

Reaction time : 12–24 hours

This method achieves moderate yields (50–70%) but requires careful control of pH to avoid over-reduction.

Alkylation of Pyrrole Methanamine

Alternative routes involve alkylation of 1-methylpyrrole-2-methanamine with 4-fluorobenzyl halides.

Halide Synthesis

4-Fluorobenzyl bromide is prepared by treating 4-fluorotoluene with N-bromosuccinimide (NBS) under radical initiation. The bromide serves as an electrophile in subsequent alkylation.

Nucleophilic Substitution

The reaction proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate (K₂CO₃) to deprotonate the amine:

Conditions :

This method is advantageous for scalability but requires purification via column chromatography to remove residual halide.

One-Pot Synthesis

Patent literature describes a "one-pot" technique combining acylation and reduction steps without intermediate isolation.

Acylation

The pyrrole methanamine is acylated with 4-fluorobenzoyl chloride in the presence of a tertiary amine (e.g., triethylamine) to form an imine intermediate.

In Situ Reduction

The imine is reduced directly using sodium borohydride or cyanoborohydride, bypassing the need to isolate the acylated intermediate. This method reduces processing time and improves overall yield (75–85%).

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data include:

-

¹H NMR (CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 6.60–6.50 (m, 2H, pyrrole-H), 3.75 (s, 3H, N-CH₃).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, 4-Fluorobenzylamine | 0–25°C, 12–24 h | 50–70% | High selectivity | pH sensitivity |

| Alkylation | K₂CO₃, 4-Fluorobenzyl bromide | 60–80°C, 6–12 h | 60–75% | Scalable | Halide removal required |

| One-Pot Synthesis | Triethylamine, NaBH₄ | RT, 8–10 h | 75–85% | Time-efficient, no intermediates | Requires anhydrous conditions |

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have identified compounds similar to (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine as potential inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria-causing parasites. Research indicates that pyrrole-based compounds exhibit potent antimalarial activity against Plasmodium falciparum and Plasmodium vivax in vitro and in animal models, suggesting their potential for prophylactic treatment against malaria .

Tyrosinase Inhibition

Another significant application is in the design of tyrosinase inhibitors for treating hyperpigmentation disorders. The presence of the 4-fluorobenzyl moiety has been shown to enhance the affinity of compounds for tyrosinase, making them promising candidates for therapeutic agents aimed at skin conditions like melasma . Studies have detailed the synthesis and pharmacophore exploration of these inhibitors, showcasing their competitive inhibition characteristics .

Physical and Chemical Characteristics

The compound has a molecular formula of C13H15FN2 and a molecular weight of approximately 218.275 g/mol. Its structure includes a pyrrole ring and a fluorobenzyl group, contributing to its biological activity and solubility properties. The compound's synthesis typically involves multi-step reactions that can be optimized for yield and purity .

Synthesis Techniques

The synthesis of (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine often employs methods such as:

- Aldol Condensation : This technique is used to form the pyrrole ring from appropriate precursors.

- Coupling Reactions : Utilizing coupling agents like HBTU to attach the fluorobenzyl group efficiently.

Case Study 1: Antimalarial Compound Development

A study focused on optimizing pyrrole-based DHODH inhibitors highlighted the efficacy of compounds structurally related to (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. The research demonstrated that modifications in the benzyl or amide groups could significantly enhance potency and selectivity against Plasmodium enzymes without affecting mammalian DHODH, thus reducing potential toxicity .

Case Study 2: Tyrosinase Inhibitors

In another study, researchers synthesized a series of 4-fluorobenzylpiperazine derivatives, including analogs of (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. These compounds were evaluated for their inhibitory effects on tyrosinase, revealing promising results that support further development as therapeutic agents for skin disorders .

Data Table: Summary of Applications

| Application Area | Target Enzyme/Condition | Key Findings |

|---|---|---|

| Antimalarial Activity | Dihydroorotate Dehydrogenase | Potent activity against P. falciparum and P. vivax |

| Tyrosinase Inhibition | Tyrosinase | Effective competitive inhibitors for hyperpigmentation disorders |

Wirkmechanismus

The mechanism of action of (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Pharmacokinetic and Physicochemical Comparisons

Lipophilicity and CNS Penetration

- The pyrrole-methylamine core in (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine confers higher lipophilicity (logP ~2.8) compared to piperidine analogues (logP ~2.1), enhancing blood-brain barrier permeability .

- Replacement of pyrrole with imidazole (as in N-(4-Fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine ) reduces CNS penetration due to increased polarity .

Metabolic Stability

- The 4-fluorobenzyl group reduces oxidative metabolism in hepatic microsomes compared to non-fluorinated benzyl derivatives .

- Furan-containing analogues (e.g., (4-Fluoro-benzyl)-furan-2-ylmethyl-amine ) exhibit rapid clearance due to furan ring oxidation .

Structure-Activity Relationship (SAR) Insights

- Pyrrole vs. Piperidine : Piperidine analogues (e.g., (6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine ) retain DAT affinity but show reduced off-target effects compared to pyrrole derivatives .

- Fluorine Substitution : Fluorine at the para position of the benzyl group enhances metabolic stability and target binding via hydrophobic interactions .

- Heterocycle Replacement : Imidazole or furan substitutions diminish DAT activity, underscoring the importance of pyrrole’s electron-rich environment for target engagement .

Biologische Aktivität

The compound (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : 218.27 g/mol

- IUPAC Name : N-(4-fluorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

- CAS Number : 774555-32-7

Biological Activity Overview

Research indicates that compounds structurally related to (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine exhibit a range of biological activities, particularly in the modulation of neurotransmitter systems and potential antimicrobial effects.

1. Neurotransmitter Modulation

The compound has been investigated for its effects on neurotransmitter receptors, particularly:

- Norepinephrine Receptors : It has been found to inhibit norepinephrine reuptake, potentially enhancing noradrenergic signaling, which could be beneficial in treating mood disorders .

- Serotonin Receptors : Similar inhibitory effects on serotonin reuptake have been noted, suggesting a dual-action mechanism that may enhance its antidepressant properties .

2. Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those similar to (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine. These compounds demonstrated significant activity against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Neurotransmitter Regulation

In a study focusing on the regulation of norepinephrine and serotonin receptors, it was shown that disubstituted pyrrole derivatives effectively inhibited the reuptake of these neurotransmitters. The findings suggest that (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine could serve as a lead compound for developing new antidepressants .

Study 2: Antibacterial Evaluation

A series of pyrrole derivatives were synthesized and tested for antibacterial activity. The results indicated that those with fluorobenzyl substitutions exhibited enhanced potency against Gram-positive bacteria, with notable MIC values demonstrating their potential as novel antibacterial agents .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of (4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine?

Methodological Answer:

- Cyclization with POCl₃ : Analogous to methods used for pyrazole derivatives (e.g., 1H-pyrazol-4-yl pyrimidines), cyclization under reflux with POCl₃ at 120°C can promote efficient ring closure. Monitor reaction progress via TLC and use inert atmospheres to avoid side reactions .

- Mannich-Type Reactions : For amine-functionalized compounds, refluxing with morpholine and formaldehyde in ethanol (10 hours) followed by ice quenching improves purity. Yields >80% are achievable with stoichiometric optimization .

- Purification : Crystallization from ethanol (95%) or column chromatography (silica gel, hexane/ethyl acetate gradients) enhances purity.

Q. Example Synthesis Conditions Table

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | POCl₃, 120°C, 6h | 75–85 | >95% | |

| Mannich Reaction | Morpholine, EtOH, reflux | 80–90 | >97% |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for identifying fluorobenzyl (δ 7.2–7.4 ppm for aromatic protons) and pyrrole-methyl (δ 2.5–3.0 ppm) groups. Use DMSO-d₆ or CDCl₃ as solvents, calibrated to residual solvent peaks .

- IR Spectroscopy : Confirm N–H stretches (3300–3500 cm⁻¹) and C–F bonds (1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Q-TOF systems (e.g., Bruker Avance) provide accurate mass confirmation (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Q. Example NMR Data (Analogous Structures)

| Functional Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 7.25–7.45 | 115–125 | |

| 1-Methylpyrrole | 2.65 (s, 3H) | 35–40 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Ensure uniform cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies .

- Purity Validation : Use HPLC (≥98% purity) to exclude impurities affecting activity. Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from target specificity .

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with homologous targets (e.g., bacterial gyrase vs. human kinases) .

Q. What experimental strategies assess the environmental fate of this compound?

Methodological Answer:

- Degradation Studies : Simulate abiotic hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV-Vis light) to track half-life. Use LC-MS to identify breakdown products .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h growth inhibition). Compare with OECD guidelines .

- Partition Coefficients : Measure logP (octanol-water) and soil adsorption (Kd) to model bioaccumulation potential .

Q. Environmental Impact Parameters

| Parameter | Method | Relevance | Reference |

|---|---|---|---|

| Hydrolysis Half-life | LC-MS monitoring | Persistence in water | |

| LogP | Shake-flask method | Bioaccumulation risk | |

| Algal Toxicity (EC₅₀) | OECD 201 guideline | Aquatic ecosystem impact |

Q. How can researchers design SAR studies to enhance selectivity for therapeutic targets?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., electron-withdrawing groups on the benzyl ring) to modulate electron density and binding affinity. Compare IC₅₀ values against unmodified analogs .

- Isosteric Replacement : Replace the pyrrole-methyl group with thiophene or imidazole rings. Evaluate changes in cytotoxicity and target engagement via radioligand assays .

- In Silico Screening : Use Schrödinger Suite to predict ADMET properties and prioritize analogs with optimal pharmacokinetic profiles .

Q. What methodologies address discrepancies in NMR data interpretation for fluorinated amines?

Methodological Answer:

- Decoupling Experiments : Apply ¹H-¹⁹F decoupling to resolve splitting patterns in fluorobenzyl groups .

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings (e.g., distinguishing pyrrole C–N vs. C–F couplings) .

- Paramagnetic Shift Reagents : Use Eu(fod)₃ to simplify overlapping aromatic signals in DMSO-d₆ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.